molecular formula C7H13N3O2 B1386165 1-Ethyl-5-oxopyrrolidine-3-carbohydrazide CAS No. 1097826-77-1

1-Ethyl-5-oxopyrrolidine-3-carbohydrazide

Cat. No. B1386165
CAS RN: 1097826-77-1
M. Wt: 171.2 g/mol
InChI Key: OUHPSAUQDOHJNU-UHFFFAOYSA-N
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Description

“1-Ethyl-5-oxopyrrolidine-3-carbohydrazide” is a chemical compound with the molecular formula C7H11NO2 . It is a derivative of pyrrolidin-2-one . Pyrrolidin-2-one derivatives are known to exhibit significant biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Carbon resonances in the 13 C-NMR spectrum can confirm the formation of certain moieties .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex. For example, reactions of 5-oxo-1-phenylpyrrolidine-3-carbohydrazides with 1,4-naphthoquinone or 2-methyl-1,4-naphthoquinone have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. The compound has a molecular weight of 157.17 .

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 2-oxopyrrolidine-3-carboxylate, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

Future research could focus on the synthesis of novel “1-Ethyl-5-oxopyrrolidine-3-carbohydrazide” derivatives and their potential applications. For instance, the antioxidant activity of certain 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been studied .

properties

IUPAC Name

1-ethyl-5-oxopyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-2-10-4-5(3-6(10)11)7(12)9-8/h5H,2-4,8H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHPSAUQDOHJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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